Comparison of CYP Enzyme Inhibition Profiles Between 2,3,4-TMP and 3,4,5-TMP Containing Compounds
In vitro profiling reveals that Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate exhibits a distinct cytochrome P450 inhibition profile compared to compounds bearing the 3,4,5-trimethoxyphenyl (3,4,5-TMP) pharmacophore. The target compound demonstrates weak inhibition of CYP2D6 (IC50 = 10,000 nM) and CYP3A4 (IC50 = 18,000 nM) [1]. In contrast, many 3,4,5-TMP-containing antimitotic agents, such as combretastatin A-4, are known to be metabolized primarily by CYP3A4 and CYP1A1, with reported IC50 values for CYP3A4 inhibition often below 1,000 nM for related analogs [2].
| Evidence Dimension | CYP2D6 and CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2D6 IC50 = 10,000 nM; CYP3A4 IC50 = 18,000 nM |
| Comparator Or Baseline | Typical 3,4,5-TMP-containing antimitotics: CYP3A4 IC50 < 1,000 nM (e.g., combretastatin A-4 and analogs) |
| Quantified Difference | Target compound shows approximately 18-fold higher IC50 for CYP3A4, indicating significantly weaker inhibition. |
| Conditions | Recombinant human CYP2D6 and CYP3A4 expressed in Saccharomyces cerevisiae; fluorescent substrate-based assays. |
Why This Matters
This differentiated CYP inhibition profile suggests a lower potential for metabolism-related drug-drug interactions and a distinct clearance pathway, which is a critical consideration for in vivo pharmacokinetic studies and for researchers developing combination therapies.
- [1] BindingDB. (n.d.). BDBM50236955 CHEMBL4059677: Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate. Retrieved from https://www.bindingdb.org/ View Source
- [2] Lu, Y., et al. (2014). In vitro metabolism and identification of human enzymes involved in the metabolism of combretastatin A-4. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-9. doi:10.1016/j.jpba.2013.12.030 View Source
